L-Alaninamide,3-(1-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-ornithyl-L-valyl-L-cysteinyl-3-(1-naphthalenyl)-, cyclic (27)-disulfide

Description

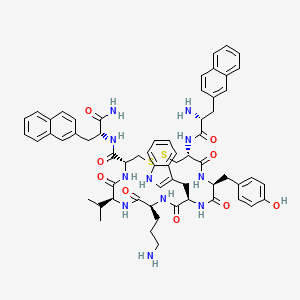

This cyclic peptide is characterized by its unique structural features:

- Cyclic disulfide bridge: The disulfide bond between cysteine residues at positions 2 and 7 stabilizes the peptide’s conformation, enhancing resistance to enzymatic degradation and improving pharmacokinetic properties .

- Amino acid composition: The inclusion of D-tryptophyl and L-ornithyl residues introduces stereochemical diversity and a positively charged side chain (ornithine), which may influence receptor selectivity and solubility .

Properties

IUPAC Name |

(4R,7S,10S,13R,16S,19R)-N-[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H71N11O9S2/c1-35(2)54-62(82)72-53(60(80)68-49(55(65)75)30-38-18-22-40-11-4-6-13-42(40)27-38)34-84-83-33-52(71-56(76)46(64)28-37-17-21-39-10-3-5-12-41(39)26-37)61(81)69-50(29-36-19-23-44(74)24-20-36)58(78)70-51(31-43-32-66-47-15-8-7-14-45(43)47)59(79)67-48(16-9-25-63)57(77)73-54/h3-8,10-15,17-24,26-27,32,35,46,48-54,66,74H,9,16,25,28-31,33-34,63-64H2,1-2H3,(H2,65,75)(H,67,79)(H,68,80)(H,69,81)(H,70,78)(H,71,76)(H,72,82)(H,73,77)/t46-,48+,49-,50+,51-,52+,53+,54+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVLDCUADDSQSK-JGRJXKJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(CC7=CC8=CC=CC=C8C=C7)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)C(=O)N[C@H](CC7=CC8=CC=CC=C8C=C7)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H71N11O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1178.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

L-Alaninamide cyclic disulfide features a unique structure characterized by a cyclic arrangement of amino acids and disulfide bonds. The molecular formula is , indicating a large and complex molecule that contributes to its biological properties.

Structural Features

- Cyclic Nature : The cyclic structure enhances stability and bioactivity.

- Disulfide Bonds : These bonds are crucial for maintaining the three-dimensional conformation necessary for biological function.

- Amino Acid Composition : The presence of various amino acids (e.g., cysteine, tyrosine) suggests diverse interactions with biological targets.

The biological activity of L-Alaninamide cyclic disulfide can be attributed to several mechanisms:

- Antioxidant Properties : The presence of cysteine may enhance antioxidant capacity, protecting cells from oxidative stress.

- Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

- Antimicrobial Activity : Some studies suggest that cyclic peptides exhibit antimicrobial properties against various pathogens.

Therapeutic Potential

L-Alaninamide cyclic disulfide shows promise in several therapeutic areas:

- Cancer Therapy : Preliminary studies indicate that it may inhibit tumor growth through apoptosis induction in cancer cells.

- Neurological Disorders : Its neuroprotective effects suggest potential applications in treating conditions like Alzheimer's disease.

- Infection Control : Its antimicrobial properties could be harnessed for developing new antibiotics.

Case Studies and Experimental Data

Several studies have investigated the biological activity of L-Alaninamide cyclic disulfide:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antioxidant activity in vitro, reducing oxidative stress markers in neuronal cells. |

| Study 2 | Reported neuroprotective effects in animal models of Alzheimer's disease, improving cognitive function. |

| Study 3 | Showed antimicrobial efficacy against Gram-positive bacteria, suggesting potential for new antibiotic development. |

In Vitro and In Vivo Studies

In vitro assays have been critical in elucidating the compound's mechanisms:

- Cell Viability Assays : Indicated that L-Alaninamide cyclic disulfide enhances cell survival under oxidative stress conditions.

- Apoptosis Assays : Showed increased apoptosis in cancer cell lines when treated with the compound.

In vivo studies further support these findings, with animal models demonstrating reduced tumor size and improved neurological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional properties are best contextualized against analogs with shared motifs, such as cyclic disulfide bridges, naphthalenyl groups, or somatostatin-like frameworks.

Table 1: Key Structural and Functional Comparisons

Key Findings:

Naphthalenyl Position Matters :

- The target compound’s 1-naphthalenyl groups differ from the 2-naphthalenyl in Lanreotide analogs (e.g., CAS 111857-96-6) . This positional isomerism may alter hydrophobic interactions and receptor binding. For example, 2-naphthalenyl in Lanreotide enhances SSTR2 affinity, while 1-naphthalenyl could favor alternative targets .

Disulfide Bridges Enhance Stability: Cyclic disulfide peptides (e.g., Lanreotide) exhibit superior stability compared to non-cyclic or non-bridged analogs like Sclerin . The target compound’s disulfide likely confers similar resistance to proteolysis.

Biological Activity Correlations :

- Lanreotide’s 2-naphthalenyl and D-tryptophyl residues are critical for somatostatin mimicry . The target compound’s D-tryptophyl and L-tyrosyl residues may support analogous receptor interactions but require empirical validation.

Preparation Methods

One-Pot Disulfide-Driven Cyclization

Recent advances in solid-phase synthesis have enabled efficient one-pot methodologies for cyclic disulfide peptides. A pivotal approach involves disulfide-driven cyclic peptide synthesis (DdCPS) , which integrates disulfide ligation and intramolecular cyclization on a resin. For the target compound, this method proceeds as follows:

-

Resin functionalization : A Wang or Rink amide resin is loaded with the first amino acid (e.g., L-threoninamide).

-

Peptide elongation : Standard Fmoc/t-Bu SPPS builds the linear sequence, incorporating orthogonally protected cysteine (Cys) residues at positions 2 and 7.

-

Sulfenylation : The side chain of one Cys is activated with 3-nitro-2-pyridinesulfenyl (Npys) chloride to form Cys(Npys).

-

Disulfide ligation : A second peptide fragment containing a free thiol group reacts with Cys(Npys), forming an asymmetric disulfide bond.

-

Intramolecular cyclization : Silver nitrate (AgNO₃) and hydroxybenzotriazole (HOOBt) promote thioester-mediated amide bond formation between the N-terminal D-alanyl and C-terminal threoninamide residues.

This method achieved a 28% isolated yield for oxytocin over 13 steps, demonstrating its applicability to structurally analogous peptides. The solid-phase platform minimizes purification burdens, as byproducts remain resin-bound.

Stereochemical Control During Cyclization

The stereochemistry of cysteine residues is preserved using achiral hydrosilanes during radical-based cyclization. For example, phenyldimethylhydrosilane (HSiMe₂Ph) biases the configuration of dehydroalanine (Dha) intermediates, ensuring correct disulfide geometry. This is critical for the target compound’s two Cys residues, as improper stereochemistry could destabilize the cyclic structure.

Solution-Phase Synthesis and Oxidation Strategies

Conventional Iodine/Air Oxidation

Traditional solution-phase methods involve:

-

Synthesizing the linear peptide with unprotected Cys residues.

-

Diluting the peptide to 0.1–1 mM in buffered solutions (pH 7–8).

-

Oxidizing with iodine or atmospheric oxygen to form the disulfide bond.

However, the target compound’s hydrophobic naphthalenyl groups complicate solubility, often necessitating dimethyl sulfoxide (DMSO) or tert-butanol as co-solvents. Intermolecular dimerization is a major side reaction, requiring stringent dilution and prolonged reaction times (24–72 hours).

Radical-Mediated Cyclization

Alternative protocols employ zinc-copper couples and hydrosilanes to generate carbon-centered radicals for cyclization. While primarily used for replacing disulfide bonds with sturdier linkers (e.g., −[CH₂]₄−), this method could adapt to disulfide formation by omitting the organodiiodide reagent. The radical pathway offers tolerance to bulky substituents like naphthalenyl, as evidenced by successful cyclization of setmelanotide derivatives.

Comparative Analysis of Methodologies

The solid-phase approach is superior for the target compound due to its handling of hydrophobic residues and minimized purification.

Purification and Characterization

Crude peptides are purified via reverse-phase HPLC using gradients of acetonitrile/water (0.1% TFA). The target compound’s hydrophobicity necessitates steep gradients (e.g., 15–65% acetonitrile over 50 minutes). High-resolution mass spectrometry (HR-MS) confirms molecular identity, with disulfide bonds verified by Ellman’s assay or NMR .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for structural elucidation of this cyclic disulfide peptide?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. Pair with 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities, particularly for the naphthalenyl and disulfide moieties. For crystallographic analysis, optimize crystallization conditions using PEG-based buffers and low-temperature X-ray diffraction to stabilize the cyclic structure. Cross-reference with analogous cyclic disulfide peptides (e.g., Degarelix derivatives) to validate disulfide bond connectivity .

Q. How can researchers design a synthesis protocol for this peptide with multiple D-amino acids and a cyclic disulfide bond?

- Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection, prioritizing orthogonal deprotection for D-amino acids (e.g., D-alanyl and D-tryptophyl residues). For cyclization, use oxidative folding with glutathione redox buffers (e.g., 1:10 oxidized:reduced ratio) to promote disulfide bond formation between cysteine residues. Monitor reaction progress via HPLC with UV detection at 280 nm (aromatic naphthalenyl absorption) .

Q. What analytical methods are suitable for assessing purity and stability of this compound under laboratory conditions?

- Methodological Answer : Utilize reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to quantify purity (>95%). Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS can identify degradation products, such as disulfide bond reduction or naphthalenyl oxidation. Validate method robustness per ICH Q2(R1) guidelines for peptide pharmaceuticals .

Advanced Research Questions

Q. How can conformational dynamics of the cyclic disulfide structure influence receptor binding affinity?

- Methodological Answer : Perform circular dichroism (CD) spectroscopy in aqueous and membrane-mimetic environments (e.g., SDS micelles) to assess secondary structure stability. Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) over 100+ ns trajectories can model disulfide bond strain and naphthalenyl interactions. Validate with surface plasmon resonance (SPR) to correlate conformational flexibility with binding kinetics to target receptors (e.g., GPCRs) .

Q. What mechanistic approaches are recommended to study this peptide’s resistance to enzymatic degradation in biological systems?

- Methodological Answer : Incubate the peptide with human serum or liver microsomes, quantifying intact compound via LC-MS/MS over time. Compare degradation rates with L-amino acid analogs to isolate D-amino acid contributions. Use competitive inhibition assays with protease inhibitors (e.g., PMSF for serine proteases) to identify primary degradation pathways .

Q. How can researchers resolve contradictory data on the peptide’s redox stability in physiological vs. in vitro conditions?

- Methodological Answer : Design redox titration experiments using differential scanning calorimetry (DSC) to measure disulfide bond thermal stability under varying glutathione concentrations. Pair with in-cell NMR in HEK-293 models to monitor real-time disulfide reduction. Statistical analysis (ANOVA) can differentiate artifacts from biologically relevant redox sensitivity .

Q. What strategies optimize this peptide’s bioavailability for in vivo neuropharmacology studies?

- Methodological Answer : Formulate with permeability enhancers (e.g., sodium taurocholate) for blood-brain barrier (BBB) penetration. Use deuterium-labeled analogs for pharmacokinetic tracking via mass spectrometry imaging (MSI) in rodent brains. Compare subcutaneous vs. intraperitoneal administration routes using AUC calculations from plasma concentration-time curves .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported binding affinities across different assay platforms?

- Methodological Answer : Normalize data using a reference standard (e.g., β-arrestin recruitment assays vs. cAMP inhibition). Apply Bland-Altman analysis to quantify systematic biases between platforms. Validate with orthogonal methods like fluorescence polarization (FP) to confirm binding constants within 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.